S-(Carboxymethyl)-D-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

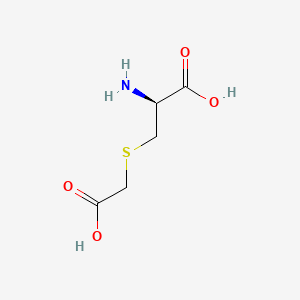

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198749 | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50698-76-5 | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50698-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050698765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0315LV4X5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-(Carboxymethyl)-D-cysteine basic chemical properties

An In-depth Technical Guide to S-(Carboxymethyl)-D-cysteine: Core Chemical Properties and Methodologies for the Modern Researcher

Introduction

This compound (SCDC) is a non-proteinogenic amino acid derivative that serves as a vital tool in various scientific disciplines, particularly in stereospecific chemical synthesis and drug development research. As the D-enantiomer of the well-known mucolytic agent S-(Carboxymethyl)-L-cysteine (Carbocisteine), SCDC provides a crucial chemical counterpart for comparative biological studies and serves as an important chiral building block.[1] While its L-isomer has been extensively studied for its therapeutic effects on respiratory conditions, the D-isomer is often utilized as an inactive enantiomer or a starting material in stereoselective synthesis.[1][2]

This guide offers a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's structural and physicochemical characteristics, spectroscopic profile, and established methodologies for its synthesis and analysis, providing a consolidated resource for laboratory applications.

Chemical Identity and Structure

This compound is structurally characterized by a cysteine backbone where the sulfhydryl proton is substituted by a carboxymethyl group. This modification results in a thioether linkage. The stereochemistry at the alpha-carbon is of the D-configuration.

The IUPAC name for this compound is (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid.[3] It is important to note that while the D/L notation refers to its relationship to glyceraldehyde, the (R/S) designation for this specific molecule is (S) due to Cahn-Ingold-Prelog priority rules.

| Identifier | Value | Source |

| CAS Number | 50698-76-5 | [3][4][5] |

| Molecular Formula | C5H9NO4S | [3][4][5][6] |

| Molecular Weight | 179.19 g/mol | [5][7][8] |

| IUPAC Name | (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | [3] |

| Synonyms | D-Carbocysteine, S-Carboxymethyl-D-cysteine | [3][9] |

| InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-N | [3][5] |

| Canonical SMILES | C(N)SCC(=O)O | [3] |

Physicochemical Properties

The physical and chemical properties of SCDC are dictated by its amino acid structure, featuring two carboxylic acid groups and one amino group, which confer zwitterionic characteristics.

| Property | Value | Source |

| Physical State | White to off-white crystalline powder or solid. | [1] |

| Melting Point | 197-203 °C (decomposes) | [10] |

| Solubility | Soluble in water. | [1] |

| pKa (Predicted) | 2.06 ± 0.10 (most acidic), additional pKa values for the second carboxyl and amino groups are expected. | [1] |

| LogP (Predicted) | -1.65 to -3.1 | [5][6] |

The high melting point is characteristic of amino acids, resulting from strong intermolecular hydrogen bonding in the crystalline lattice. Its polarity, evidenced by the negative LogP value, indicates high hydrophilicity and poor lipid solubility.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of S-carboxymethyl-cysteine derivatives is typically achieved through the nucleophilic substitution reaction between the corresponding cysteine enantiomer and a haloacetic acid, most commonly chloroacetic acid, under basic conditions. The base is essential for deprotonating the thiol group of cysteine, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the haloacetic acid.

A general procedure for the synthesis of this compound is outlined below. This method is adapted from established protocols for related cysteine derivatives.[11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

D-Cysteine

-

Sodium Hydroxide (NaOH)

-

Chloroacetic Acid (ClCH₂COOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-cysteine in a solution of two molar equivalents of NaOH in deionized water. The solution should be cooled in an ice bath to manage any exothermic reaction. This step generates the disodium salt of D-cysteine, including the crucial thiolate anion.

-

Alkylation: While maintaining the cool temperature, slowly add a solution of one molar equivalent of chloroacetic acid, previously neutralized with NaOH, to the D-cysteine solution. Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Acidification and Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly add concentrated HCl dropwise while stirring to adjust the pH to approximately 2.5-3.0. This protonates the carboxylate groups and the amino group, causing the zwitterionic this compound to precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol to remove residual acid and water.

-

Drying: Dry the purified product under vacuum to yield this compound as a white crystalline powder.

Causality and Self-Validation: The choice of a basic medium is critical for the deprotonation of the thiol, which is the key mechanistic step. Acidification to the isoelectric point of the product is a standard procedure for precipitating amino acids from aqueous solutions, ensuring high purity by leaving more soluble inorganic salts behind. The purity of the final product should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm its structure.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of synthesized SCDC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons. A triplet for the α-proton (CH-N), a doublet of doublets for the β-protons (CH₂-S), and a singlet for the carboxymethyl protons (S-CH₂-COOH). The exact chemical shifts will depend on the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the two carboxyl carbons, the α-carbon, the β-carbon, and the carboxymethyl carbon.[6]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid groups.

-

N-H stretch: A medium band around 3000-3300 cm⁻¹ for the amine group.

-

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ for the carbonyls of the carboxylic acids.

-

N-H bend: A medium band around 1580-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will show a peak for the protonated molecule [M+H]⁺ at m/z ≈ 180.03. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 178.02 would be expected. High-resolution mass spectrometry can confirm the elemental composition.[6]

Caption: A standard analytical workflow for structural confirmation of SCDC.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is valuable in several research contexts:

-

Chiral Building Block: It serves as a starting material in the stereospecific synthesis of more complex molecules, where maintaining a specific stereocenter is critical.

-

Pharmacological Control: In studies involving the L-isomer (Carbocisteine), the D-isomer is often used as a negative control to demonstrate that the observed biological or therapeutic effects are stereospecific.[1]

-

Metabolic Studies: SCDC can be used as an analytical standard to study the metabolism and disposition of cysteine derivatives in biological systems. It has been identified as a metabolite in certain organisms.[3]

-

Antioxidant Research: The L-isomer is known for its antioxidant properties.[8][13][14] SCDC can be used in comparative studies to investigate the structural requirements for antioxidant and cytoprotective activities of cysteine thioethers.

Biological Context and Toxicology

This compound is not known to have significant biological activity in humans, unlike its L-enantiomer. Its primary relevance is as a chemical tool.

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, S-(Carboxymethyl)-cysteine (racemic mixture data) is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Eye Irritation (Category 2): Causes serious eye irritation.[6]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1080, S-(Carboxymethyl)cysteine. Retrieved from [Link].

-

CUSABIO (n.d.). This compound. Retrieved from [Link].

-

SIELC Technologies (2018). This compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6452242, this compound. Retrieved from [Link].

-

ChemBK (n.d.). s-carboxymethyl-l-cysteine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 193653, Carbocysteine. Retrieved from [Link].

- Google Patents (n.d.). US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof.

-

ResearchGate (n.d.). Structure and proposed mechanisms of formation of S(carboxymethyl )cysteine (CMC) and N e -(carboxymethyl)lysine (CML). Retrieved from [Link].

-

Waring, R. H. (1995). S-carboxymethyl-L-cysteine. PubMed. Retrieved from [Link].

-

Synapse (n.d.). S-carboxymethyl-L-cysteine L-lysine monohydrate. Retrieved from [Link].

- Google Patents (n.d.). US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine.

-

Domagalska, B. W., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. PMC - PubMed Central. Retrieved from [Link].

-

ResearchGate (n.d.). S-carboxymethyl-L-cysteine: a multiple dosing study using pharmacokinetic modelling. Retrieved from [Link].

-

Pisanu, A., et al. (2021). S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. PMC - PubMed Central. Retrieved from [Link].

-

MiMeDB (n.d.). Showing metabocard for S-Carboxymethyl-L-cysteine (MMDBc0031758). Retrieved from [Link].

-

Semantic Scholar (n.d.). L-Cysteine and S-(2-Carboxyethyl). Retrieved from [Link].

-

MDPI (n.d.). S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. Retrieved from [Link].

Sources

- 1. S-(carboxymethyl)-DL-cysteine CAS#: 25390-17-4 [m.chemicalbook.com]

- 2. US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof - Google Patents [patents.google.com]

- 3. This compound | C5H9NO4S | CID 6452242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound , 98% , 50698-76-5 - CookeChem [cookechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 50698-76-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]

- 12. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Discovery of S-(Carboxymethyl)-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the D-Enantiomer

S-(Carboxymethyl)-D-cysteine is a non-natural sulfur-containing amino acid, the D-enantiomer of the well-known mucolytic agent S-(Carboxymethyl)-L-cysteine (Carbocisteine). While its L-isomer has been a staple in respiratory medicine for decades, the D-enantiomer has garnered increasing interest for its unique biochemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the synthesis methodologies and historical discovery of this compound, offering field-proven insights for researchers and drug development professionals.

This compound is a thioether derivative of the amino acid D-cysteine.[1] Its structure, characterized by the substitution of the sulfhydryl hydrogen with a carboxymethyl group, confers distinct chemical and biological properties compared to its parent molecule and its L-enantiomer. These properties are central to its emerging applications in various research domains.

Discovery and Historical Context: A Tale of Two Isomers

The story of this compound is intrinsically linked to its more famous L-isomer, Carbocisteine. The L-enantiomer was first developed in 1961 by the French company Joullie and subsequently saw widespread clinical application as a mucolytic agent.[2] For a considerable period, research primarily focused on S-(Carboxymethyl)-L-cysteine and the racemic mixture, S-(Carboxymethyl)-(RS)-cysteine.

The specific investigation and isolation of this compound emerged from the broader study of cysteine derivatives and the growing understanding of stereochemistry's role in pharmacology. While a precise "discovery" date for the D-enantiomer is not as clearly documented as the initial development of its L-counterpart, its characterization became possible through advancements in chiral separation techniques. A significant development in this area was the establishment of methods for the resolution of the racemic mixture, allowing for the isolation and individual study of the D- and L-enantiomers.[3] This paved the way for exploring the unique biological activities of this compound, distinct from its L-isomer and the racemic form.

Synthesis Methodologies: Pathways to the D-Enantiomer

The synthesis of this compound can be approached through two primary strategies: direct stereoselective synthesis starting from D-cysteine, or the resolution of a racemic mixture of S-(Carboxymethyl)-cysteine.

Direct Stereoselective Synthesis from D-Cysteine

The most straightforward conceptual approach to obtaining enantiomerically pure this compound is through the direct alkylation of D-cysteine. This method preserves the stereochemistry of the starting material.

Core Reaction: The fundamental reaction involves the nucleophilic attack of the thiol group of D-cysteine on a carboxymethylating agent, typically a haloacetic acid like monochloroacetic acid or bromoacetic acid, in an alkaline medium. The basic conditions are crucial for deprotonating the thiol group, thereby increasing its nucleophilicity.

Experimental Protocol: Alkylation of D-Cysteine

-

Dissolution: D-cysteine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate. The concentration is typically maintained to ensure complete dissolution and to provide a sufficient molar excess of the base.

-

Addition of Alkylating Agent: A solution of monochloroacetic acid (or bromoacetic acid), neutralized with a base, is added portion-wise to the D-cysteine solution. This controlled addition is important to manage the exothermic nature of the reaction and to prevent side reactions.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to slightly elevated temperatures (e.g., 50-60°C), for a period of several hours to ensure the completion of the reaction.

-

Acidification and Precipitation: Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.5-3.0. This protonates the carboxyl groups and causes the this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried under vacuum. Further purification can be achieved through recrystallization from hot water or aqueous alcohol solutions.

Causality in Experimental Choices:

-

Alkaline Medium: The use of a base is critical to deprotonate the highly acidic thiol group of cysteine, making it a potent nucleophile. The pKa of the thiol group in cysteine is around 8.3, so a pH above this value is necessary for efficient deprotonation.

-

Controlled Addition: Portion-wise addition of the alkylating agent helps to dissipate the heat generated during the reaction, preventing potential degradation of the product and minimizing the formation of byproducts.

-

Acidification for Precipitation: this compound is an amino acid and thus exists as a zwitterion at its isoelectric point. By lowering the pH well below the pKa of the carboxyl groups (around 2), the molecule becomes predominantly positively charged and its solubility in water decreases significantly, leading to its precipitation.

Resolution of Racemic S-(Carboxymethyl)-cysteine

An alternative route to obtaining this compound is through the resolution of a racemic mixture, which can be synthesized from racemic cysteine. This method is particularly useful when the starting material is the less expensive racemic cysteine.

Core Principle: This method relies on the formation of diastereomeric salts by reacting the racemic S-(Carboxymethyl)-cysteine with a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Formation of the Racemic Mixture: Racemic S-(Carboxymethyl)-cysteine is first synthesized by reacting (RS)-cysteine with monochloroacetic acid under alkaline conditions, similar to the direct synthesis method.

-

Diastereomeric Salt Formation: The racemic mixture is then dissolved in a suitable solvent, often an aqueous alcohol solution, and treated with a chiral resolving agent, for example, a chiral amine like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine. The formation of diastereomeric salts occurs upon mixing.

-

Fractional Crystallization: The solution containing the diastereomeric salts is then carefully cooled or the solvent is partially evaporated to induce crystallization. Due to their different solubilities, one diastereomer will crystallize out preferentially.

-

Isolation of the Desired Diastereomer: The crystallized diastereomeric salt is collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid to protonate the this compound and a base to neutralize the chiral amine, thereby liberating the enantiomerically pure this compound, which can then be precipitated and purified.

Causality in Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often determined empirically. The agent must form stable, crystalline salts with the racemate and exhibit a significant difference in solubility between the two diastereomers.

-

Solvent System: The choice of solvent for fractional crystallization is crucial. It must provide sufficient solubility for both diastereomers while allowing for a significant solubility difference to enable effective separation upon cooling or concentration.

-

Purity Assessment: The optical purity of the final product is a critical parameter and is typically determined by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Optical Purity | Reference |

| Direct Stereoselective Synthesis | D-Cysteine | Monochloroacetic Acid, NaOH | >90% | High (dependent on starting material purity) | General Method |

| Resolution of Racemic Mixture | (RS)-Cysteine | Monochloroacetic Acid, Chiral Amine | 40-50% (for each enantiomer) | High (after successful resolution) | [3] |

Visualizing the Synthesis

Diagram 1: Direct Stereoselective Synthesis of this compound

Caption: Direct synthesis of this compound from D-cysteine.

Diagram 2: Resolution of Racemic S-(Carboxymethyl)-cysteine

Caption: Resolution of racemic S-(Carboxymethyl)-cysteine.

Conclusion and Future Directions

The synthesis of this compound is a well-established process, achievable through both direct synthesis from the corresponding enantiomerically pure starting material and through the resolution of a racemic mixture. The choice of method often depends on the availability and cost of the starting materials. As research into the unique biological roles of D-amino acids and their derivatives continues to expand, the demand for efficient and scalable syntheses of compounds like this compound is likely to increase. Future research may focus on developing more efficient and environmentally friendly catalytic methods for its stereoselective synthesis, further unlocking the potential of this intriguing molecule in drug discovery and development.

References

-

US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof - Google Patents.

-

DE3211127C1 - Process for the production of S-(carboxymethyl)-(R)-cysteine and S-(carboxymethyl)-(S)-cysteine - Google Patents.

-

S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model - PMC.

Sources

- 1. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof - Google Patents [patents.google.com]

- 3. DE3211127C1 - Process for the production of S- (carboxymethyl) - (R) -cysteine and S- (carboxymethyl) - (S) -cysteine - Google Patents [patents.google.com]

S-(Carboxymethyl)-D-cysteine: A Structural and Functional Comparison with Key Cysteine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

As Senior Application Scientist, this guide provides a detailed exploration of S-(Carboxymethyl)-D-cysteine (SCMC-D), a non-proteinogenic amino acid, by contextualizing its structure and potential functions against its more widely known counterparts. Our focus is on the critical interplay between chemical structure, stereochemistry, and biological activity, offering insights for researchers in pharmacology and drug development.

Introduction: The Centrality of the Cysteine Scaffold

Cysteine, a sulfur-containing amino acid, is a cornerstone of protein structure and function. Its unique thiol (-SH) group is a locus of significant chemical reactivity, participating in disulfide bond formation, metal coordination, and a wide array of redox reactions.[1] This reactivity makes cysteine a frequent and highly conserved residue within the catalytic or regulatory sites of many enzymes.[2]

Modification of the cysteine scaffold has given rise to a class of derivatives with diverse therapeutic applications. These molecules often leverage the core properties of cysteine while fine-tuning aspects like stability, bioavailability, and mechanism of action. This guide dissects the structural nuances of SCMC-D by comparing it with three key derivatives: its L-enantiomer (Carbocisteine), N-acetylcysteine (NAC), and S-allyl cysteine (SAC).

Core Structural Analysis: Defining the Derivatives

The fundamental differences between these molecules arise from substitutions at either the sulfur (S) or nitrogen (N) atom of the parent cysteine backbone. These seemingly minor alterations create profound differences in their chemical behavior and pharmacological profiles.

The diagram below illustrates the structural relationships between the parent L-cysteine molecule and its derivatives, highlighting the specific functional groups that define each compound.

Caption: Core structure of L-cysteine and its modification points.

The Critical Role of Stereochemistry: SCMC-D vs. SCMC-L

Perhaps the most subtle, yet profound, structural difference to consider is stereoisomerism. SCMC-D is the D-enantiomer of the more common S-Carboxymethyl-L-cysteine (SCMC-L), also known as Carbocisteine.[3][4][5]

-

SCMC-L (Carbocisteine): As the L-isomer, it aligns with the stereochemistry of naturally occurring amino acids in proteins.[6] It is a well-established mucolytic agent used in respiratory disorders.[3][7] Its mechanism involves modulating mucus viscosity and exerting anti-inflammatory and antioxidant effects.[8][9]

-

SCMC-D: The use of D-amino acids in drug design is a deliberate strategy to alter metabolic fate.[10] Because D-isomers are not substrates for ribosomal protein synthesis, they can exhibit different pharmacokinetic profiles and may avoid certain biological pathways, potentially reducing specific forms of toxicity.[10] While toxicological studies comparing L- and D-cysteine have shown broadly similar profiles, they have also revealed slight differences in dose-response and target organ effects, underscoring the impact of stereochemistry.[11][12][13] This makes SCMC-D an intriguing candidate for applications where avoiding integration into protein structures is advantageous.

Both SCMC-D and SCMC-L are thioether derivatives, meaning the reactive thiol hydrogen of cysteine is replaced by a carboxymethyl group.[8][14] This blocks the thiol's ability to form disulfide bonds or directly participate in redox cycling in the same manner as free cysteine or NAC. Their antioxidant activity, therefore, stems from a different mechanism, likely involving the thioether sulfur being oxidized by reactive oxygen species (ROS) to form a sulfoxide.[8]

Functional Group Analysis: A Comparative Overview

The specific functional group attached to the cysteine scaffold dictates the primary chemical characteristics of each derivative. A side-by-side comparison reveals distinct properties that translate into different therapeutic applications.

SCMC vs. N-Acetylcysteine (NAC)

The contrast between SCMC and NAC provides a classic example of how S-alkylation versus N-acetylation alters function.

-

N-Acetylcysteine (NAC): NAC is the N-acetylated derivative of L-cysteine.[15] Crucially, it retains the free thiol (-SH) group.[16] This feature is central to its primary mechanisms of action:

-

Direct Antioxidant: The thiol group can directly scavenge free radicals.[17]

-

Glutathione Precursor: After deacetylation in the body to yield cysteine, it serves as a rate-limiting substrate for the synthesis of glutathione (GSH), the cell's master antioxidant.[8][17] The N-acetyl group enhances the molecule's stability and bioavailability compared to L-cysteine supplementation.[16]

-

-

This compound (SCMC-D): As previously noted, SCMC-D is a thioether.[8] The absence of a free thiol group means it cannot directly replenish glutathione pools in the same way as NAC.[8] Its antioxidant and anti-inflammatory properties are therefore considered to be mediated by different pathways, such as direct scavenging via its thioether moiety and modulation of inflammatory signaling cascades.[8]

SCMC vs. S-Allyl Cysteine (SAC)

Both SCMC and SAC are thioethers, but the nature of the S-substituent (carboxymethyl vs. allyl) influences their properties and biological origins.

-

S-Allyl Cysteine (SAC): SAC is a naturally occurring organosulfur compound found in aged garlic.[18][19] The S-allyl group (-S-CH₂-CH=CH₂) is less polar than the S-carboxymethyl group of SCMC. SAC is recognized for its potent antioxidant and neuroprotective activities, attributed to its ability to scavenge a wide range of ROS.[19]

-

This compound (SCMC-D): The carboxymethyl group (-S-CH₂-COOH) introduces an additional acidic functional group compared to SAC. This increases the molecule's polarity and alters its potential to interact with biological targets.

Summary of Physicochemical Properties

The following table summarizes key quantitative data for these derivatives, allowing for rapid comparison.

| Property | This compound | S-(Carboxymethyl)-L-cysteine | N-Acetyl-L-cysteine (NAC) | S-Allyl-L-cysteine (SAC) |

| Molecular Formula | C₅H₉NO₄S[4][5] | C₅H₉NO₄S[3] | C₅H₉NO₃S[17][20] | C₆H₁₁NO₂S[18][21] |

| Molecular Weight | 179.20 g/mol [4][5] | 179.20 g/mol [3] | 163.20 g/mol [20] | 161.22 g/mol [18][19] |

| Key Structural Feature | D-enantiomer, S-carboxymethyl | L-enantiomer, S-carboxymethyl | N-acetyl, Free Thiol | S-allyl group |

| Functional Class | Thioether[8] | Thioether[3] | Thiol[17] | Thioether[18] |

| Primary MOA | Antioxidant, Anti-inflammatory | Mucolytic, Antioxidant[3] | GSH Precursor, Antioxidant[15] | Antioxidant, Neuroprotective[19] |

Experimental Protocols for Comparative Functional Analysis

To translate structural understanding into functional insights, robust experimental validation is essential. The following section details a standardized protocol for comparing the direct antioxidant capacity of these derivatives.

Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a self-validating system to assess and compare the direct radical-scavenging activity of cysteine derivatives. The causality behind this choice is its simplicity and reliability for screening antioxidant potential based on hydrogen/electron-donating ability.

Objective: To quantify and compare the free radical scavenging capacity of SCMC-D, SCMC-L, NAC, and SAC.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol)

-

Test Compounds: SCMC-D, SCMC-L, NAC, SAC (dissolved in an appropriate solvent, e.g., water or DMSO, to create 10 mM stock solutions)

-

Positive Control: Ascorbic acid (10 mM stock solution)

-

Negative Control: Solvent vehicle

-

96-well microplate

-

Microplate reader (spectrophotometer)

Methodology:

-

Preparation of Working Solutions:

-

Prepare serial dilutions of each test compound and the positive control (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in the solvent vehicle.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of each dilution of the test compounds, positive control, and negative control (solvent only) to separate wells.

-

Prepare a "blank" for each concentration containing 100 µL of the compound dilution and 100 µL of methanol (without DPPH).

-

-

Initiation of Reaction:

-

To all wells except the blanks, add 100 µL of the 0.1 mM DPPH stock solution.

-

-

Incubation:

-

Cover the plate to protect it from light and incubate at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of antioxidants.

-

-

Data Acquisition:

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Correct the absorbance of each sample by subtracting the absorbance of its corresponding blank.

-

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 (Where Abs_Control is the absorbance of the negative control).

-

Plot the % scavenging against the concentration for each compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound.

-

Trustworthiness Check: The inclusion of ascorbic acid as a potent positive control validates that the assay is performing correctly. The negative control establishes the baseline absorbance of the stable radical. A lower IC₅₀ value indicates higher antioxidant activity. NAC is expected to show significant activity due to its free thiol, whereas the thioethers (SCMC, SAC) may show comparatively less direct scavenging in this specific assay.

Caption: Experimental workflow for the DPPH antioxidant assay.

Mechanistic Insights and Signaling Pathways

The structural variations directly influence how these derivatives interact with cellular machinery. For instance, homologs of SCMC have been shown to activate the Nrf2 antioxidant response pathway.[22] This suggests a mechanism beyond direct radical scavenging, involving the upregulation of endogenous protective enzymes.

Caption: Simplified Nrf2 antioxidant response pathway.

This pathway highlights a key difference: while NAC primarily acts by providing the building blocks for GSH, thioether compounds like SCMC may act as signaling molecules that trigger the cell's own defense systems. Investigating the ability of SCMC-D to activate such pathways is a promising area for future research.

Conclusion for the Drug Development Professional

The structural analysis of this compound in comparison to its L-enantiomer and other derivatives like NAC and SAC reveals critical principles for drug design:

-

Stereochemistry is a Key Tool: The choice between a D- and L-enantiomer can fundamentally alter metabolism and pharmacokinetics, offering a strategy to optimize drug behavior.[10][23]

-

Functional Groups Define Mechanism: The presence of a free thiol (NAC) versus a thioether (SCMC, SAC) dictates the primary antioxidant mechanism—either as a direct precursor/scavenger or as a modulator of cellular signaling pathways.

-

Structure Dictates Application: The mucolytic properties of SCMC-L are tied to its specific structure, while the neuroprotective effects of SAC are linked to its allyl group. The unique combination of a D-configuration and a carboxymethyl thioether in SCMC-D presents an opportunity for developing novel therapeutics with a potentially distinct safety and efficacy profile.

Further investigation into the specific protein interactions, metabolic stability, and cell signaling effects of SCMC-D is warranted to fully unlock its therapeutic potential.

References

-

S-Allylcysteine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Past, present, and future of N-acetylcysteine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Carbocysteine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

S-allyl-L-cysteine. (n.d.). Biocompare. Retrieved January 21, 2026, from [Link]

-

S-Allylcysteine. (n.d.). MetaboLilly. Retrieved January 21, 2026, from [Link]

-

N-acetyl-L-cysteine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

(+)-S-Allylcysteine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. (2018). Oxidative Medicine and Cellular Longevity. Retrieved January 21, 2026, from [Link]

-

Chemical structure of S-allyl cysteine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

S-Carboxymethyl-L-Cysteine. (n.d.). Molkem. Retrieved January 21, 2026, from [Link]

-

N-Acetyl-L-cysteine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Stereoisomers of cysteine and its analogs Potential effects on chemo- and radioprotection strategies. (1995). Amino Acids. Retrieved January 21, 2026, from [Link]

-

S-carboxymethyl-L-cysteine: a multiple dosing study using pharmacokinetic modelling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. (n.d.). Canyonside Labs. Retrieved January 21, 2026, from [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2013). Antioxidants & Redox Signaling. Retrieved January 21, 2026, from [Link]

-

Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. (2018). Journal of Toxicologic Pathology. Retrieved January 21, 2026, from [Link]

-

Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Comparisons of L-Cysteine and D-Cysteine Toxicity in 4-week Repeated-Dose Toxicity Studies of Rats Receiving Daily Oral Administration. (2018). Journal of Toxicologic Pathology. Retrieved January 21, 2026, from [Link]

-

Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. (2024). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]

-

Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). Chemical Reviews. Retrieved January 21, 2026, from [Link]

-

Structure and Stereochemistry of the Amino Acids. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C5H9NO4S | CID 6452242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. molkem.com [molkem.com]

- 8. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoisomers of cysteine and its analogs Potential effects on chemo- and radioprotection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-Carboxymethyl-L-Cysteine | 638-23-3 [chemicalbook.com]

- 15. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. canyonsidelabs.com [canyonsidelabs.com]

- 17. researchgate.net [researchgate.net]

- 18. S-Allylcysteine - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. L-Cysteine, N-acetyl- [webbook.nist.gov]

- 21. biocompare.com [biocompare.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Formation of S-(carboxymethyl)cysteine from Glyoxal: A Mechanistic and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal, a highly reactive alpha-dicarbonyl compound, is an unavoidable byproduct of metabolic processes and a key participant in the formation of Advanced Glycation End-products (AGEs).[1][2] Its interaction with nucleophilic amino acid residues on proteins can lead to a variety of modifications, impacting protein structure and function. Among these, the reaction with cysteine residues is of particular importance due to the high nucleophilicity of the thiol group.[3][4][5] This technical guide provides an in-depth exploration of the reaction between glyoxal and cysteine, leading to the formation of the stable adduct S-(carboxymethyl)cysteine (CMC). We will elucidate the underlying chemical mechanism, provide detailed experimental protocols for its in vitro study and quantification, and discuss the broader implications of this critical modification in biological and pharmaceutical sciences.

Part 1: The Chemical Mechanism of S-(carboxymethyl)cysteine (CMC) Formation

The formation of CMC from the reaction of glyoxal with a cysteine residue is a specific and consequential post-translational modification.[3][5] This reaction proceeds through a well-defined pathway involving nucleophilic addition followed by an irreversible intramolecular rearrangement.

The Two-Step Mechanism

The reaction is understood to occur in two primary steps:

-

Nucleophilic Attack and Hemithioacetal Formation: The process begins with the nucleophilic attack of the deprotonated thiol (thiolate) group of the cysteine residue on one of the electrophilic carbonyl carbons of glyoxal. This reaction is kinetically favored due to the high nucleophilicity of sulfur.[4][6] The result is the formation of a transient thiohemiacetal intermediate.

-

Intramolecular Cannizzaro Reaction (Hydride Shift): The critical second step involves an internal, irreversible rearrangement of the thiohemiacetal intermediate. This proceeds via a mechanism analogous to an intramolecular Cannizzaro reaction.[7][8][9] A hydride ion (H⁻) is transferred from the carbon atom of the thiohemiacetal to the second carbonyl carbon of the original glyoxal moiety. This redox disproportionation simultaneously oxidizes the thiohemiacetal-linked carbon to a carboxylic acid and reduces the other carbonyl to an alcohol, which then rearranges to the stable S-(carboxymethyl)cysteine product.[7][10][11]

This novel modification is a stable marker of glycation and can be used to assess glyoxal-mediated protein damage.[3][5]

Visualization of the Reaction Pathway

The following diagram illustrates the step-by-step formation of S-(carboxymethyl)cysteine from glyoxal and cysteine.

Caption: Reaction pathway for CMC formation.

Part 2: Experimental Framework for Analysis

Studying the formation of CMC in vitro requires a robust and reproducible experimental design coupled with sensitive analytical techniques for quantification. This section provides validated protocols for researchers.

Protocol for In Vitro CMC Formation

This protocol describes a standard procedure for reacting a model cysteine-containing peptide or protein with glyoxal under controlled, physiologically relevant conditions.

Expert Insight: The choice of a phosphate buffer at pH 7.4 is critical. It not only mimics physiological conditions but also ensures that a significant fraction of the cysteine thiol groups (pKa ~8.3) are in the reactive thiolate form, facilitating the initial nucleophilic attack.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer solution and adjust the pH to 7.4.

-

Prepare a 10 mM stock solution of the cysteine-containing peptide (e.g., N-acetyl-cysteine or Glutathione) in the phosphate buffer.

-

Prepare a 100 mM stock solution of glyoxal (typically supplied as a 40% aqueous solution) in the phosphate buffer. Dilute fresh before use.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine 500 µL of the 10 mM peptide solution with 50 µL of the 100 mM glyoxal solution. This yields final concentrations of ~9.1 mM peptide and ~9.1 mM glyoxal.

-

Prepare control samples: one with only the peptide in buffer and another with only glyoxal in buffer.

-

Incubate all tubes at 37°C for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

-

Reaction Termination and Sample Preparation:

-

To stop the reaction, add a reducing agent like sodium borohydride (NaBH₄) to a final concentration of 20 mM to reduce any unreacted aldehydes. Alternatively, halt the reaction by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

-

For HPLC analysis, samples may need to be deproteinized (if using a protein) by adding an equal volume of ice-cold acetonitrile or by using a centrifugal filter device (e.g., 3 kDa MWCO). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the filtrate.

-

Analytical Quantification by Reverse-Phase HPLC (RP-HPLC)

CMC can be quantified using RP-HPLC, often with pre-column derivatization to enhance detection sensitivity.[12][13]

Trustworthiness through Validation: This protocol is a self-validating system. The inclusion of a standard curve generated from authentic CMC standard allows for accurate quantification. The analysis of time-point samples demonstrates the reaction's dose- and time-dependent nature, confirming the experimental observations.[3][5]

Methodology:

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and a fluorescence or UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Derivatization (Optional but Recommended for Fluorescence):

-

A pre-column derivatization with o-phthalaldehyde (OPA) can be used to label the primary amine of CMC, rendering it fluorescent for highly sensitive detection. Alternatively, FMOC-Cl can be used.[12]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 210-220 nm for underivatized CMC, or Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[15]

-

Gradient: A typical gradient might be 5% to 40% Mobile Phase B over 20 minutes.

-

-

Quantification:

-

Prepare a series of known concentrations of a certified S-(carboxymethyl)cysteine standard (0.1 µM to 100 µM).

-

Run the standards on the HPLC to generate a standard curve by plotting peak area against concentration.

-

Analyze the experimental samples and quantify the amount of CMC formed by interpolating their peak areas from the standard curve.

-

Data Presentation

Quantitative data should be summarized for clarity and comparison.

| Incubation Time (hours) | Glyoxal Concentration (mM) | CMC Formed (µM) | % Cysteine Conversion |

| 4 | 10 | 150.5 ± 12.3 | 1.5% |

| 8 | 10 | 312.8 ± 25.1 | 3.1% |

| 24 | 10 | 750.2 ± 55.9 | 7.5% |

| 24 | 5 | 380.1 ± 30.4 | 3.8% |

| 24 | 1 | 78.5 ± 6.7 | 0.8% |

| (Table represents hypothetical data for illustrative purposes) |

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

Caption: Experimental workflow for CMC analysis.

Part 3: Significance in Drug Development and Biological Systems

The formation of S-(carboxymethyl)cysteine is not merely an academic chemical reaction; it has profound implications in several scientific domains:

-

Drug Development: For therapeutic proteins, particularly those containing cysteine residues crucial for structure (disulfide bonds) or function (catalytic sites), modification by glyoxal or other reactive carbonyls can be a critical degradation pathway.[4] Understanding the propensity for CMC formation is vital for assessing the stability and shelf-life of biopharmaceutical products.

-

Disease Pathophysiology: As a stable Advanced Glycation End-product (AGE), CMC serves as a biomarker for carbonyl stress, which is implicated in the pathology of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[2] The accumulation of CMC on long-lived proteins can contribute to cellular dysfunction and tissue damage.

-

Toxicology: Glyoxal is present in the environment and certain foods. Its ability to modify cellular proteins via reactions like CMC formation is a key aspect of its cytotoxic and pro-inflammatory effects.

By providing a detailed mechanistic understanding and robust analytical methods, this guide equips researchers to better investigate the impact of this important modification across various scientific disciplines.

References

-

Hoffmann, G. F., et al. (1991). Determination of S-carboxymethyl-L-cysteine and some of its metabolites in urine and serum by high-performance liquid chromatography using fluorescent pre-column labelling. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 133-147. [Link]

-

Kitamura, K., et al. (2021). Glyoxal-induced formation of advanced glycation end-products in type 1 collagen decreases both its strength and flexibility in vitro. Scientific Reports, 11(1), 1-10. [Link]

-

Zeng, J., & Davies, M. J. (2005). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Chemical research in toxicology, 18(8), 1232-1241. [Link]

-

SIELC Technologies. (2018). S-(Carboxymethyl)-L-cysteine. [Link]

-

Wikipedia contributors. (2023). Glyoxal. In Wikipedia, The Free Encyclopedia. [Link]

-

Suntornsuk, L. (2004). Determination of S-Carboxymethyl-L-Cysteine, Methylparaben and their Degradation Products in Syrup Preparations. Semantic Scholar. [Link]

-

Vaca, C. E., et al. (2014). Unexpected crosslinking and diglycation as advanced glycation end-products from glyoxal. Journal of the American Society for Mass Spectrometry, 25(10), 1774-1784. [Link]

-

Pogoutse, A., et al. (2022). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. ACS Chemical Biology, 17(12), 3465-3476. [Link]

-

Ansari, N. A., & Ahmad, M. K. (2020). The Role of Glyoxalase in Glycation and Carbonyl Stress Induced Metabolic Disorders. Current Drug Metabolism, 21(8), 610-622. [Link]

-

ResearchGate. (n.d.). Structure and proposed mechanisms of formation of S(carboxymethyl )cysteine (CMC) and N e -(carboxymethyl)lysine (CML). [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Carbocisteine on Primesep 100 Column. [Link]

-

ResearchGate. (2021). (PDF) Glyoxal-induced formation of advanced glycation end products in type 1 collagen decreases both its strength and flexibility in vitro. [Link]

-

Pogoutse, A., et al. (2022). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. [Link]

-

Jones, D. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Biomarkers, 15(3), 256-263. [Link]

-

Orwa, J. A., et al. (2015). Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation. Journal of Pharmaceutical and Biomedical Analysis, 115, 38-46. [Link]

-

BYJU'S. (n.d.). Requirements for the Cannizzaro Reaction. [Link]

-

ResearchGate. (2024). Kinetic Quantification of S-Carboxymethyl-L-Cysteine Using Mercury(II) Catalyzed Ligand Exchange Reaction. [Link]

-

ResearchGate. (n.d.). Direct determination of s-carboxymethyl-l-cysteine in syrups by reversed-phase high-performance liquid chromatography. [Link]

-

Nagarajan, R., et al. (2016). Proximal cysteine residues in proteins promote Nε-carboxyalkylation of lysine residues by α-dicarbonyl compounds. Journal of Biological Chemistry, 291(40), 21094-21104. [Link]

-

Schubert, M. P. (1935). Combination of thiol acids with methylglyoxal. Journal of Biological Chemistry, 111(2), 671-678. [Link]

-

American University. (1984). INVESTIGATION OF THE REACTION BETWEEN CYSTEINE AND GLYOXAL. [Link]

-

IonSource. (2016). S-Carboxymethylation of Cysteine, Introduction. [Link]

-

Ramaswamy, S., & Boruah, M. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 715-748. [Link]

-

Wikipedia contributors. (2023). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Głowacki, R., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9390. [Link]

-

Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. [Link]

-

ResearchGate. (n.d.). o -Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. [Link]

Sources

- 1. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Glyoxalase in Glycation and Carbonyl Stress Induced Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. byjus.com [byjus.com]

- 8. Cannizzaro Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 12. Determination of S-carboxymethyl-L-cysteine and some of its metabolites in urine and serum by high-performance liquid chromatography using fluorescent pre-column labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Determination of Carbocisteine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of S-(Carboxymethyl)-D-cysteine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro anti-inflammatory properties of S-(Carboxymethyl)-D-cysteine. While its L-enantiomer, S-(Carboxymethyl)-L-cysteine (carbocisteine), is a well-documented mucolytic and anti-inflammatory agent, specific data on the D-isomer remain scarce. This document bridges this knowledge gap by extrapolating from the established mechanisms of related cysteine derivatives to propose a robust scientific rationale and detailed experimental protocols for the systematic evaluation of this compound. We delve into the putative molecular mechanisms, focusing on the antioxidant-mediated inhibition of the NF-κB signaling pathway, and provide step-by-step methodologies for key in vitro assays. This guide is designed to empower researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.

S-(Carboxymethyl)-L-cysteine, commonly known as carbocisteine, has demonstrated both mucolytic and anti-inflammatory activities.[1][3] Its anti-inflammatory effects are attributed, in part, to its antioxidant properties and its ability to modulate inflammatory signaling pathways.[1][2] While the L-isomer has been extensively studied, the therapeutic potential of its D-enantiomer, this compound, remains largely unexplored. Chirality can significantly impact the pharmacological activity of a compound, making the investigation of the D-isomer a scientifically compelling endeavor. This guide provides a comprehensive roadmap for the in vitro evaluation of the anti-inflammatory properties of this compound, with a focus on its potential to inhibit the NF-κB pathway.

Proposed Mechanism of Action: An Antioxidant-Driven Attenuation of NF-κB Signaling

Based on the known activities of L-cysteine derivatives, the primary anti-inflammatory mechanism of this compound is likely rooted in its antioxidant capacity.[4][5] Reactive oxygen species (ROS) are not only byproducts of cellular metabolism but also act as signaling molecules that can activate the NF-κB pathway.[6] By scavenging ROS, this compound can disrupt this activation cascade.

The canonical NF-κB activation pathway is initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[7]

We hypothesize that this compound exerts its anti-inflammatory effects through the following mechanisms:

-

Direct ROS Scavenging: The cysteine moiety of the molecule can directly neutralize ROS, thereby reducing the oxidative stress that contributes to IKK activation.

-

Inhibition of IKK Activation: By reducing the intracellular ROS levels, this compound may indirectly inhibit the activation of the IKK complex.

-

Stabilization of IκBα: The prevention of IKK activation leads to the stabilization of IκBα, thus sequestering the NF-κB dimer in the cytoplasm.

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation results in a decreased expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed anti-inflammatory mechanism of this compound.

In Vitro Models for Assessing Anti-inflammatory Properties

The selection of an appropriate in vitro model is critical for obtaining meaningful and reproducible data. For screening anti-inflammatory compounds, macrophage cell lines are a widely accepted and robust model system.

3.1. Recommended Cell Line: RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is an excellent choice for these studies due to its well-characterized response to inflammatory stimuli, ease of culture, and reproducibility.

3.2. Inflammatory Stimulus: Lipopolysaccharide (LPS)

LPS from Escherichia coli is a potent and reliable inducer of the inflammatory response in macrophages via TLR4 activation. It consistently stimulates the production of a wide range of pro-inflammatory cytokines.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for evaluating the anti-inflammatory effects of this compound in vitro.

4.1. Protocol 1: Cell Culture and Induction of Inflammation

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell adherence.

-

Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium only).

-

Incubation: Incubate the cells for 1 hour.

-

Inflammatory Challenge: Add LPS (1 µg/mL final concentration) to all wells except for the negative control wells.

-

Final Incubation: Incubate the plate for an additional 24 hours.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 1000 x g for 10 minutes and carefully collect the cell culture supernatants for cytokine analysis. Store the supernatants at -80°C until use.

4.2. Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol describes the quantification of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add the prepared standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

4.3. Protocol 3: Western Blot Analysis of the NF-κB Pathway

This protocol details the analysis of key proteins in the NF-κB signaling pathway to elucidate the mechanism of action of this compound.

-

Cell Lysis: Following treatment as described in Protocol 1 (with a shorter LPS stimulation time, e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation and Quantitative Summary

The results of the in vitro anti-inflammatory assays should be presented clearly and concisely. The following table provides a hypothetical example of how to summarize the quantitative data for the inhibitory effects of this compound on cytokine production.

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0.1 | 5.2 ± 1.5 | 3.8 ± 1.2 |

| 1 | 15.8 ± 3.2 | 12.5 ± 2.8 |

| 10 | 45.3 ± 5.1 | 38.9 ± 4.5 |

| 100 | 78.6 ± 6.8 | 72.4 ± 6.1 |

| 1000 | 92.1 ± 4.5 | 88.7 ± 5.3 |

| IC50 (µM) | 15.4 | 22.8 |

Table 1: Hypothetical quantitative data on the inhibition of LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophages by this compound. Data are presented as mean ± SD from three independent experiments. IC50 values were calculated using non-linear regression analysis.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for investigating the in vitro anti-inflammatory properties of this compound. The provided protocols and proposed mechanism of action offer a solid foundation for researchers to explore the therapeutic potential of this understudied compound.

A critical next step is the direct experimental validation of the proposed mechanisms for the D-isomer. Future studies should focus on:

-

Direct Comparison: Performing head-to-head comparisons of the anti-inflammatory potency and mechanisms of this compound and its L-enantiomer.

-

Expanded Cytokine Profiling: Utilizing multiplex assays to assess the effect of the compound on a broader range of inflammatory mediators.

-

Confirmation in Human Cells: Validating the findings in human primary cells, such as peripheral blood mononuclear cells (PBMCs), to enhance the translational relevance.

By following the methodologies outlined in this guide, the scientific community can systematically unravel the anti-inflammatory potential of this compound and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases.

References

-

Catanesi, M., Brandolini, L., d'Angelo, M., Tupone, M. G., Benedetti, E., Alfonsetti, M., ... & Allegretti, M. (2021). S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. Biomedicines, 9(10), 1467. [Link]

-

Du, Q., Chen, S., Chen, H., & Shen, J. (2022). Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis. Frontiers in Pharmacology, 13, 832971. [Link]

-

Ho, E. S., Chen, C. S., Yang, C. M., & Lin, C. C. (2013). Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells. Clinical and Experimental Pharmacology and Physiology, 40(11), 766-772. [Link]

-

Ishibashi, Y., Inouye, Y., & Taniguchi, A. (2006). Carbocisteine induces the production of IL-1 receptor antagonist and inhibits the production of IL-8 in human airway epithelial cells. International immunopharmacology, 6(12), 1848-1853. [Link]

-

Lingappan, K. (2018). NF-κB in oxidative stress. Current opinion in toxicology, 7, 81-86. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

-

Pace, E., Di Sano, C., Ferraro, M., Gjomarkaj, M., & Profita, M. (2014). In vitro evidence of antioxidant and anti-inflammatory effects of a new nutraceutical formulation explains benefits in a clinical setting of COPD patients. Pulmonary Pharmacology & Therapeutics, 29(2), 171-179. [Link]

-

Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

-

Waters, J. K., Kelley, S. P., Mossine, V. V., & Mawhinney, T. P. (2020). Structure, Antioxidant and Anti-inflammatory Activities of the (4R)-and (4S)-epimers of S-Carboxymethyl-L-cysteine Sulfoxide. Pharmaceuticals, 13(10), 270. [Link]

-

Zhang, T., Tsutsuki, H., Ida, T., Akashi, S., & Sawa, T. (2020). Antioxidative and anti-inflammatory actions of reactive cysteine persulfides. Journal of clinical biochemistry and nutrition, 67(1), 9-14. [Link]

-

Zinatizadeh, M. R., Schock, B., Khalaf, K., & Zarrin, A. A. (2022). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. Veterinary Sciences, 9(7), 353. [Link]

-

Poole, P. J., & Black, P. N. (2010). S-carboxymethylcysteine (carbocisteine) for chronic obstructive pulmonary disease (COPD). Cochrane Database of Systematic Reviews, (2). [Link]

-

Zheng, J. P., Kang, J., & Huang, S. G. (2000). Effect of carbocisteine on airway inflammation in rats. Zhonghua jie he he hu xi za zhi= Zhonghua jiehe he huxi zazhi= Chinese journal of tuberculosis and respiratory diseases, 23(11), 677-680. [Link]

Sources

- 1. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chronopharmacology of S-(Carboxymethyl)-L-cysteine Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals